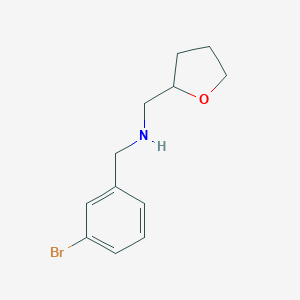
4-((4-Ethylbenzyl)amino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Ethylbenzyl)amino)butan-1-ol is an organic compound with the molecular formula C13H21NO It is a derivative of butanol, where the amino group is substituted with a 4-ethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethylbenzyl)amino)butan-1-ol typically involves the reaction of 4-ethylbenzylamine with 1-butanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs advanced techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethylbenzyl)amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
4-((4-Ethylbenzyl)amino)butan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Ethylbenzyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylbenzyl)amino]-1-butanol
- 4-[(4-Propylbenzyl)amino]-1-butanol
- 4-[(4-Isopropylbenzyl)amino]-1-butanol
Uniqueness
4-((4-Ethylbenzyl)amino)butan-1-ol is unique due to the presence of the 4-ethylbenzyl group, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-[(4-ethylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-2-12-5-7-13(8-6-12)11-14-9-3-4-10-15/h5-8,14-15H,2-4,9-11H2,1H3 |
InChI Key |
ZMTOPOLSQMBEHN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNCCCCO |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(allyloxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B315444.png)
![N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B315445.png)
![1-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B315446.png)



![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B315454.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(2-thienylmethyl)amine](/img/structure/B315459.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(2-thienylmethyl)amine](/img/structure/B315460.png)
![N-[2-(allyloxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B315462.png)
![N-tert-butyl-2-(4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B315464.png)


